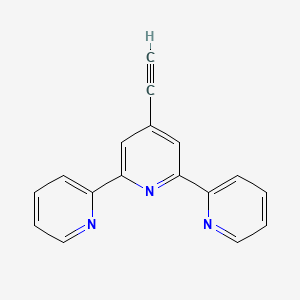

4'-Ethynyl-2,2':6',2''-terpyridine

Vue d'ensemble

Description

4’-Ethynyl-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C17H11N3 . It is a terpyridine derivative that is often used as a ligand in coordination chemistry and catalysis . The presence of an ethynyl group at the 4’ position of the terpyridine molecule gives it unique properties and reactivity .

Synthesis Analysis

The synthesis of 4’-Ethynyl-2,2’:6’,2’‘-terpyridine involves various chemical reactions. For instance, a new fluorescent terpyridyl-diphenylacetylene hybrid fluorophore was synthesized via Sonogashira cross-coupling of 4’- (4-bromophenyl)-2,2’:6’,2’'-terpyridine and 4-ethynylanisole in the presence of Pd (PPh 3) 4 /CuI as a catalyst .Molecular Structure Analysis

The RuII atom in the 4’-Ethynyl-2,2’:6’,2’‘-terpyridine complex has a distorted octahedral geometry due to the restricted bite angle [157.7 (3)°] of the two mer-arranged N, N’, N’‘-tridendate ligands, viz. 2,2’:6’,2’‘-terpyridine (tpy) and 4’-ethynyl-2,2’:6’,2’‘-terpyridine (tpy’), which are essentially perpendicular to each other, with a dihedral angle of 87.75 (12)° between their terpyridyl planes .Chemical Reactions Analysis

The chemical reactions involving 4’-Ethynyl-2,2’:6’,2’'-terpyridine are complex and diverse. For example, the most active catalyst 4 gave, after 120 min, 0.105 M of cyclohexanol + cyclohexanone after reduction with PPh 3 .Physical and Chemical Properties Analysis

4’-Ethynyl-2,2’:6’,2’'-terpyridine has a molecular weight of 257.29 Da . It has been studied for its potential applications in fluorescence imaging, photovoltaic devices, and as a building block for the synthesis of coordination polymers and metal-organic frameworks .Applications De Recherche Scientifique

Photocatalysis

4'-Ethynyl-2,2':6',2''-terpyridine derivatives have been used in synthesizing photocatalysts based on [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes. These complexes demonstrate significant photochemical and redox properties due to the influence of alkynyl substituents. They are effective in photocatalyzing the oxidation of alcohols to aldehydes (Davidson et al., 2015).

Electroluminescence and Photophysical Properties

Derivatives of 4'-phenyl-2,2':6',2''-terpyridine with ethynyl substituents show promising photophysical properties. They exhibit high thermal stability and photoluminescence quantum yield, making them suitable for use in electroluminescent diodes (Zych et al., 2017).

Synthesis of Multinuclear Complexes

Ethynyl-bridged ditopic ligands based on this compound are used for synthesizing homodinuclear and heterotrinuclear ruthenium(II) and iron(II) complexes. These rigid rod-like complexes are valuable in studying the structural and electronic properties of metal complexes (Grosshenny & Ziessel, 1993).

Metal Complexation and Luminescence Enhancement

4'-Substituted 2,2':6',2''-terpyridines, such as the ethynyl derivative, are investigated for their complexation with Zn2+ and Fe2+ ions. These ligands enhance luminescence upon binding to metal ions, indicating potential in the development of luminescent materials (Vitvarová et al., 2012).

Photoactive Building Blocks

Alkyne-functionalized this compound derivatives are used as photoactive building blocks in coordination complexes. Their modification with gold units, for instance, showcases the potential for creating photoactive materials with unique packing and emission properties (Constable et al., 2011).

Safety and Hazards

The safety data sheet for 2,2’:6’,2’'-Terpyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed or in contact with skin, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-ethynyl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZANNDBAWDILOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)

![3-(4-Methoxyphenyl)-3-phenylbenzo[f]chromene](/img/structure/B3242008.png)